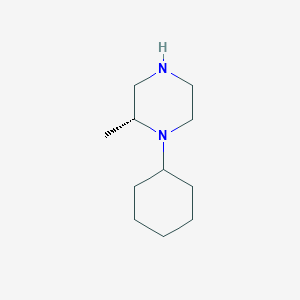

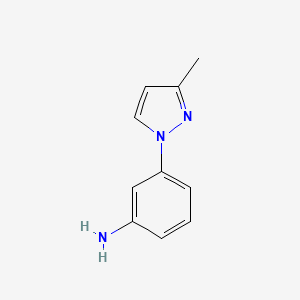

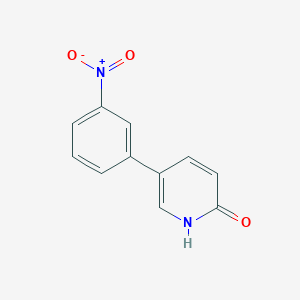

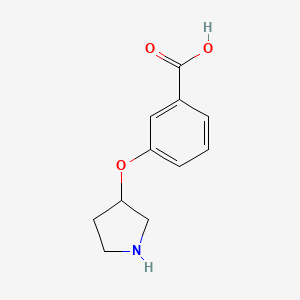

3-(3-methyl-1H-pyrazol-1-yl)aniline

Vue d'ensemble

Description

“3-(3-methyl-1H-pyrazol-1-yl)aniline” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of “3-(3-methyl-1H-pyrazol-1-yl)aniline” involves complex chemical reactions. The structures and composition of the synthesized polymers were confirmed by various spectroscopic techniques such as elemental analysis, proton nuclear magnetic resonance (1 H NMR) spectroscopy, carbon nuclear magnetic resonance (13 C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Molecular Structure Analysis

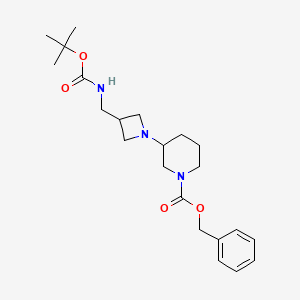

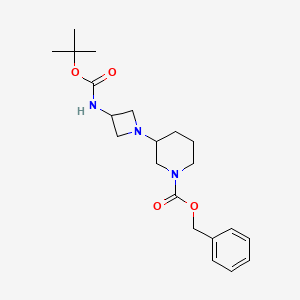

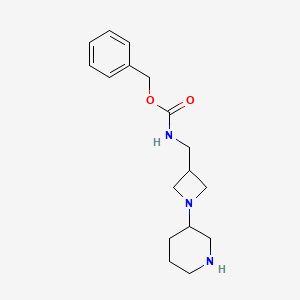

The molecular structure of “3-(3-methyl-1H-pyrazol-1-yl)aniline” is represented by the empirical formula C10H11N3. It has a molecular weight of 173.21 .Chemical Reactions Analysis

The chemical reactions involving “3-(3-methyl-1H-pyrazol-1-yl)aniline” are complex and depend on the specific conditions and reactants used. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis

“3-(3-methyl-1H-pyrazol-1-yl)aniline” is a solid substance. Its SMILES string is Cn1ccc(n1)-c2cccc(N)c2 and its InChI key is ZRXOZSROZJGRRH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 3-(3-methyl-1H-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Synthesis of Bis(pyrazolyl)methanes

Bis(pyrazolyl)methanes are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds . Compounds containing 2,4-dihydro-3H-pyrazol-3-one structural motif, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities . The synthesis of bis(pyrazolyl)methane derivatives involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes .

Chemotherapeutic Applications

Tris(pyrazolyl)methane (Tpm) ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .

Antifungal Activity

Pyrazole amide fungicides have been designed by introducing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group into these substituted anilines . These compounds have shown promising results in controlling fungal diseases .

Catalytic Activities

Pyrazole-based ligands have been developed for their excellent catalytic activities . Specifically, ligand-Cu complexes have shown promising results in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone[^.- andRI

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibitory activity . The compound may form intermolecular interactions with its targets, leading to changes in their function .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological pathways, depending on their specific targets .

Result of Action

Based on the known activities of similar pyrazole derivatives, it can be inferred that the compound may exert various biological effects .

Action Environment

The action, efficacy, and stability of 3-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and the specific biological context .

Propriétés

IUPAC Name |

3-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLGYBRLBWVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methyl-1H-pyrazol-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Chloroethoxy)phenyl]methanol](/img/structure/B3364219.png)

![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)